

The Nexus of Citreoviridin Exposure and Cardiac Beriberi: A Technical Whitepaper

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Compound of Interest

Compound Name: Citreoviridin

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Abstract

Citreoviridin (CTV), a mycotoxin produced by several species of *Penicillium* and *Aspergillus*, has been epidemiologically linked to acute cardiac beriberi, a severe cardiovascular syndrome historically associated with thiamine (Vitamin B1) deficiency. This document provides a comprehensive technical overview of the molecular mechanisms underpinning **citreoviridin's** cardiotoxicity, its direct relationship with the pathophysiology of cardiac beriberi, and the experimental methodologies used to investigate these effects. By inhibiting mitochondrial ATP synthase, **citreoviridin** disrupts cellular energy metabolism, leading to a cascade of events that mimic and potentially exacerbate the cardiac manifestations of thiamine deficiency. This guide synthesizes toxicological data, outlines key signaling pathways, and details relevant experimental protocols to serve as a foundational resource for researchers in toxicology, cardiology, and drug development.

Introduction: The "Yellow Rice Toxin" and Cardiac Failure

Citreoviridin is a polyketide mycotoxin frequently found as a contaminant in staple grains like rice and corn, particularly under conditions of improper storage. Historically, outbreaks of a fulminant type of heart failure known as "Shoshin-kakke" or acute cardiac beriberi in Japan and other regions were linked to the consumption of moldy "yellow rice". While beriberi is classically

defined as a disease of thiamine deficiency, the presence of **citreoviridin** in contaminated food sources suggests a synergistic or causative role for the mycotoxin in the development of the cardiac form of the disease.

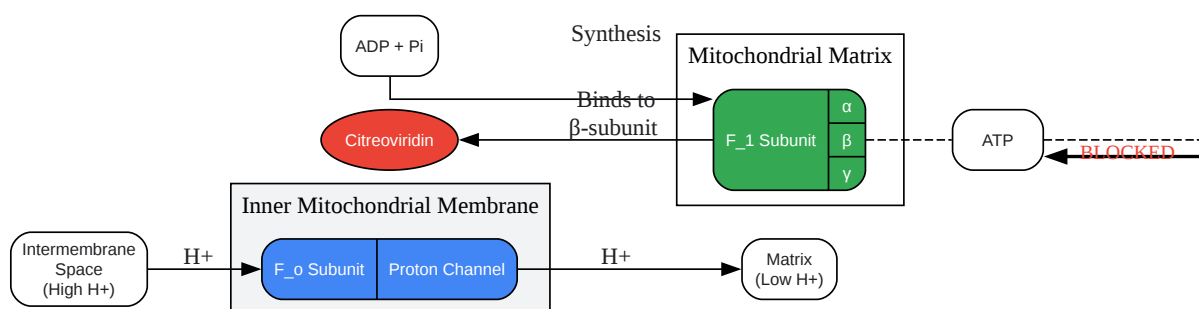
Cardiac beriberi is characterized by high-output cardiac failure, vasodilation, fluid retention, and can rapidly progress to circulatory collapse and death. The link to **citreoviridin** is predicated on the toxin's ability to induce similar neurological and cardiovascular symptoms in animal models and its profound impact on cellular energy production, a process critically dependent on thiamine.

Molecular Mechanism of Action: Inhibition of Mitochondrial ATP Synthase

The primary molecular target of **citreoviridin** is the mitochondrial F₁F_o-ATP synthase, the enzyme responsible for the synthesis of ATP through oxidative phosphorylation.

2.1 Binding and Inhibition

Citreoviridin acts as a potent, non-competitive inhibitor of the F₁ subunit of the ATP synthase complex. Specifically, it binds to the β -subunit of the F₁ portion, at a site distinct from that of other inhibitors like aurovertin. This binding event locks the enzyme in a conformation that prevents both ATP synthesis and, to a lesser extent, ATP hydrolysis. This inhibition is highly specific and potent, with dissociation constants (K_D) in the micromolar to nanomolar range, effectively shutting down the primary engine of cellular energy production.



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Diagram 1. Mechanism of **Citreoviridin** (CTV) inhibition of F1Fo-ATP synthase.

Pathophysiological Link to Cardiac Beriberi

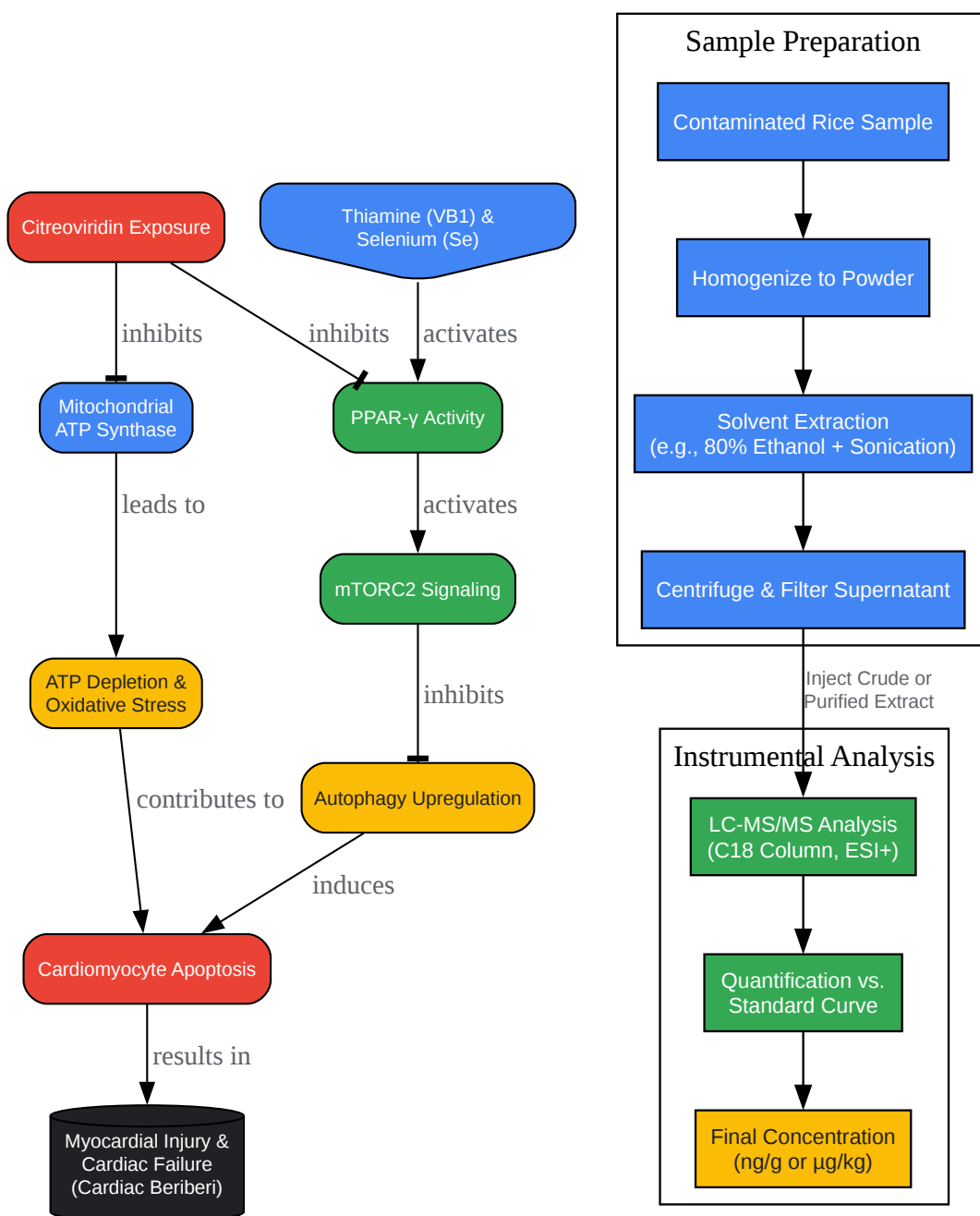
The inhibition of ATP synthase by **citreoviridin** initiates a cascade of cellular events that culminates in the clinical manifestations of cardiac beriberi. The heart, with its exceptionally high energy demand, is particularly vulnerable to this disruption in ATP production.

3.1 Energy Depletion and Metabolic Shift A severe reduction in cellular ATP impairs all energy-dependent processes within cardiomyocytes, including muscle contraction (systolic dysfunction), relaxation (diastolic dysfunction), and maintenance of ion gradients by pumps like Na⁺/K⁺-ATPase and Ca²⁺-ATPase. This energy crisis forces a shift to anaerobic glycolysis, leading to the accumulation of lactate and subsequent lactic acidosis, a key feature of severe beriberi.

3.2 The PPAR-γ-mTORC2 Signaling Pathway Recent research has elucidated a specific signaling pathway through which **citreoviridin** induces cardiotoxicity.

- **PPAR-γ Inhibition:** **Citreoviridin** inhibits the transcriptional activity of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ), a key regulator of fatty acid metabolism and inflammation.
- **mTORC2 Downregulation:** Inhibition of PPAR-γ leads to the downregulation of the mechanistic Target of Rapamycin Complex 2 (mTORC2), a crucial kinase for cell survival and metabolism.
- **Autophagy Induction:** The suppression of the PPAR-γ-mTORC2 axis stimulates autophagy, the cellular process of self-digestion.
- **Apoptosis:** Dysregulated and excessive autophagy can trigger apoptosis (programmed cell death) through the lysosomal-mitochondrial axis, leading to cardiomyocyte loss, myocardial injury, and heart failure.

Thiamine and selenium have been shown to protect against this cascade by enhancing the basal activity of PPAR-γ, thereby counteracting the effects of **citreoviridin**.



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